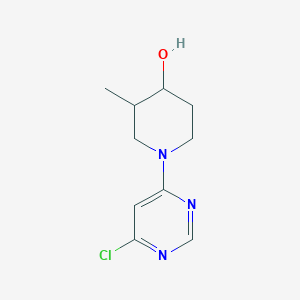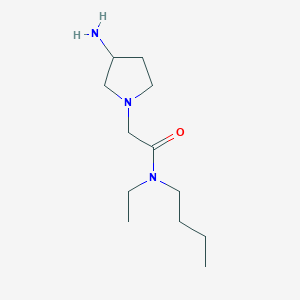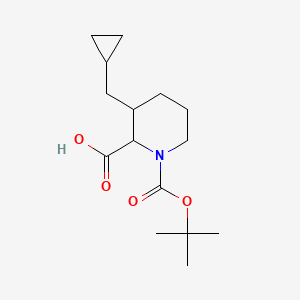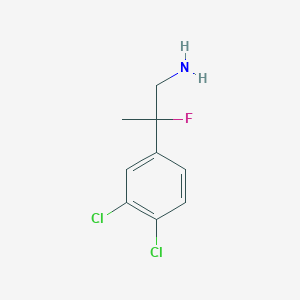
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Descripción general
Descripción
“1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also has a hydroxyl group (-OH) and a methyl group (-CH3) attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the chlorine, hydroxyl, and methyl groups. The exact structure would depend on the specific locations of these groups on the rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and piperidine rings and the functional groups attached to them. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group could potentially be involved in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and piperidine rings and the functional groups. For example, the compound might have a certain degree of polarity due to the presence of the hydroxyl group .
Aplicaciones Científicas De Investigación
Fluorescent Sensor Applications
6-Amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) and its derivatives have been utilized as a fluorescent sensor for the selective detection of aluminum ions. This compound demonstrates an "OFF-ON type" mode in the presence of Al3+ ions, with high sensitivity and a detection limit of 99 nM. It's also been employed in bacterial cell imaging and logic gate applications, indicating its versatility in biological and computational fields (Yadav & Singh, 2018).
Supramolecular Structures
The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and its variants have been shown to exhibit highly polarized molecular-electronic structures. These structures form complex supramolecular assemblies through a combination of hydrogen bonds and π-π stacking interactions, potentially shedding light on the molecular packing and base pairing in nucleic acids and their functions (Cheng et al., 2011).
Antimicrobial and Antifungal Activities
Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been developed and evaluated for their antimicrobial activities, particularly against mycobacterium tuberculosis. These studies include in silico and in vitro evaluations to identify active agents, highlighting the potential of these compounds in tackling infectious diseases (Vavaiya et al., 2022).
Pesticidal Applications
Compounds derived from 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine have shown significant pesticidal activities against mosquito larvae and a phytopathogenic fungus, indicating their potential in agricultural pest management (Choi et al., 2015).
Degradation of Herbicides
Aspergillus niger has been observed to degrade the herbicide chlorimuron-ethyl through two major routes, one of which involves the cleavage of the sulfonylurea bridge. This biodegradation pathway is significant for understanding and mitigating the environmental impact of chlorimuron-ethyl in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Endothelin-1 (ET-1), a peptide produced by vascular endothelial cells, plays a crucial role in pulmonary arterial hypertension (PAH) pathogenesis. It induces vascular smooth muscle cell proliferation and vasoconstriction .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, it has been found to inhibit CDK2 by forming hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect its bioavailability and efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters . Additionally, binding proteins can facilitate its distribution to specific tissues and compartments within the body.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to exert its effects on gene expression or to the mitochondria to influence cellular metabolism .
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(3-2-8(7)15)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQYBIQZWTDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)




![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)


